Spiro[2.4]heptan-4-amine
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Overview
Description
Spiro[24]heptan-4-amine is a chemical compound with the molecular formula C7H13N It is characterized by a unique spirocyclic structure, where a seven-membered ring is fused to a four-membered ring at a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.4]heptan-4-amine typically involves the transformation of spiro[2.4]heptan-4-one. One common method includes the conversion of spiro[2.4]heptan-4-one to a 5-phenylthio-α,β-unsaturated ketone, followed by conjugate addition of an organocuprate reagent . Another approach involves the Baeyer-Villiger oxidation of a bicyclic ketone, followed by epoxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organocuprate reagents for conjugate addition, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds.
Scientific Research Applications
Spiro[2.4]heptan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Spiro[2.4]heptan-4-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane: Lacks the amine group, making it less reactive in certain chemical reactions.
Spiro[2.3]hexan-4-one: A smaller spirocyclic compound with different reactivity and applications.
Uniqueness
Spiro[2.4]heptan-4-amine is unique due to its combination of a spirocyclic structure and an amine functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
spiro[2.4]heptan-7-amine |
InChI |
InChI=1S/C7H13N/c8-6-2-1-3-7(6)4-5-7/h6H,1-5,8H2 |
InChI Key |
GBVPJNVSPYWXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)N |
Origin of Product |
United States |
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